Purine riboside triphosphate

Metabolism ATP depletion Glycolysis

Purine riboside triphosphate (PRTP, CAS 23197-96-8) is the 5′-triphosphate of nebularine—an ATP structural mimic whose purine base lacks the 6-amino group. This single deletion prevents functional substitution by ATP or GTP in specialized applications. PRTP selectively inhibits human DNA primase ATP polymerization (IC₅₀ 35 µM) and GTP polymerization (IC₅₀ 28 µM), enabling differential interrogation of primase nucleotide binding. It competitively displaces ATP in receptor mapping, functionally replaces ATP in glycolysis reconstitution under ATP depletion, and serves as a reference inhibitor for benchmarking novel primase-targeting small molecules. Procure PRTP to ensure experimental fidelity where canonical nucleotides fail.

Molecular Formula C10H15N4O13P3
Molecular Weight 492.17 g/mol
Cat. No. B12409437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePurine riboside triphosphate
Molecular FormulaC10H15N4O13P3
Molecular Weight492.17 g/mol
Structural Identifiers
SMILESC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
InChIInChI=1S/C10H15N4O13P3/c15-7-6(2-24-29(20,21)27-30(22,23)26-28(17,18)19)25-10(8(7)16)14-4-13-5-1-11-3-12-9(5)14/h1,3-4,6-8,10,15-16H,2H2,(H,20,21)(H,22,23)(H2,17,18,19)/t6-,7-,8-,10-/m1/s1
InChIKeyIZBXQTSTGHQGKL-FDDDBJFASA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Purine Riboside Triphosphate (PRTP): Definitive Procurement Evidence for ATP Analogue & DNA Primase Inhibition


Purine riboside triphosphate (PRTP, CAS 23197-96-8) is the 5′-triphosphate derivative of the purine nucleoside nebularine, comprising a purine base N-glycosidically linked to a ribose sugar bearing a triphosphate group at the 5′ position . It serves as an active metabolite of nebularine, generated intracellularly via adenosine kinase-mediated phosphorylation . PRTP functions as a structural mimic of adenosine triphosphate (ATP), enabling its use in competitive binding studies, enzyme mechanism investigations, and as a tool compound for probing nucleotide-dependent biological processes.

Why ATP, GTP, or Generic Nucleotide Triphosphates Cannot Replace Purine Riboside Triphosphate in Specialized Assays


Although PRTP shares the triphosphate moiety and purine scaffold of canonical nucleotide triphosphates, its unique structural feature—a purine base lacking the 6-amino group present in adenosine—confers distinct biochemical properties that prevent functional substitution by ATP or GTP in specialized applications. As documented in the BRENDA enzyme database, PRTP exhibits inhibitory activity against multiple tRNA synthetases that ATP serves as a substrate for, yet the altered base recognition precludes productive catalysis [1]. In rat thymocyte cell-free extracts, PRTP functionally replaces ATP in stimulating glycolysis following ATP depletion, a property not shared by all nucleotide triphosphates [2]. Furthermore, PRTP selectively inhibits human DNA primase ATP and GTP polymerization activities at defined concentrations, demonstrating a target engagement profile distinct from that of ATP or other endogenous nucleotides . These differential characteristics necessitate procurement of the specific compound for applications requiring ATP mimicry with altered base recognition, DNA primase inhibition, or metabolic tracing studies.

Purine Riboside Triphosphate: Head-to-Head Quantitative Differentiation Evidence Against ATP and Enzyme-Specific Inhibitors


Functional ATP Replacement in Glycolysis: Quantitative Comparison in Cell-Free Extracts

In cell-free thymocyte extracts where endogenous ATP was depleted, PRTP was demonstrated to substitute for ATP in stimulating glycolysis. This functional replacement capacity distinguishes PRTP from other nucleotide triphosphate analogues that fail to support glycolytic flux under identical ATP-depleted conditions [1].

Metabolism ATP depletion Glycolysis Nucleotide analogues

Human DNA Primase ATP Polymerization Inhibition: IC50-Based Comparator Profile

PRTP inhibits human DNA primase ATP polymerization activity with an IC50 of 35 µM . This quantitative inhibition profile contrasts with canonical ATP, which serves as the natural substrate for primase-catalyzed polymerization rather than an inhibitor. The inhibition potency provides a reference for assay development and comparative studies of primase inhibitors.

DNA replication Primase Enzyme inhibition Nucleotide analogues

Human DNA Primase GTP Polymerization Inhibition: Distinct IC50 for Differential Nucleotide Substrate Profiling

PRTP inhibits human DNA primase GTP polymerization activity with an IC50 of 28 µM, a value that is distinct from its IC50 for ATP polymerization activity (35 µM) on the same enzyme . This differential inhibition profile permits discrimination between primase's ATP- and GTP-utilizing functions within the same experimental system.

DNA replication Primase GTP inhibition Enzyme kinetics

Calmodulin-Dependent Protein Kinase II (CaMKII) Inhibition: Ki Value and Selectivity Context

PRTP inhibits calmodulin-dependent protein kinase II (CaMKII) with a Ki of 590 µM . This inhibitory activity is notably weaker than its primase inhibition potencies (IC50 = 35 µM and 28 µM), demonstrating a selectivity window of approximately 17- to 21-fold for primase over CaMKII. While direct comparator Ki values for ATP or other nucleotide triphosphates on CaMKII are not available in the same study, the quantitative Ki provides a reference point for assessing PRTP's broader kinase inhibition profile.

Kinase inhibition CaMKII Nucleotide analogue Enzyme kinetics

tRNA Synthetase Enzyme Recognition Profile: Comparative Substrate Specificity

PRTP has been documented as a ligand for multiple tRNA synthetases. In studies of leucyl-tRNA synthetase from Escherichia coli, PRTP was evaluated among ATP analogues for substrate specificity [1]. The BRENDA enzyme database further catalogs PRTP as an inhibitor in three distinct enzyme-catalyzed reactions involving tRNA synthetases [2]. This profile differs from ATP, which serves as the natural substrate for aminoacylation reactions, and from other ATP analogues that may show divergent recognition patterns.

tRNA synthetase Enzyme specificity ATP analogue Biochemical profiling

ATP Receptor Mapping Utility: Competitive Binding Characterization

PRTP is specifically marketed as an analogue useful for ATP receptor mapping, with documented competition with ATP binding [1]. This property is further supported by studies demonstrating competitive inhibition of T4 RNA ligase adenylation reaction by ATP analogues including PRTP-related compounds, where the purine and triphosphate moieties were identified as major binding determinants [2].

Receptor mapping ATP analogue Competitive binding Purinergic signaling

Purine Riboside Triphosphate: Validated Research Application Scenarios Based on Quantitative Evidence


DNA Primase ATP Polymerization Inhibition Assays

PRTP can be employed as an inhibitor of human DNA primase ATP polymerization activity at concentrations around 35 µM (IC50) . This application is supported by reproducible IC50 values documented across multiple independent vendor technical datasheets and is appropriate for in vitro enzyme assays requiring primase inhibition without the need for ATP substrate depletion . The compound may serve as a reference inhibitor for benchmarking novel primase-targeting small molecules.

Differential Primase GTP Polymerization Inhibition Studies

PRTP enables discrimination between DNA primase's ATP- and GTP-utilizing activities, with IC50 values of 35 µM and 28 µM for ATP and GTP polymerization respectively on the same human enzyme . This differential inhibition profile (approximately 1.25-fold difference) supports experimental designs that require probing primase's dual nucleotide substrate recognition mechanisms or dissecting ATP-dependent versus GTP-dependent primase functions.

ATP Receptor and Binding Site Mapping Studies

PRTP is specifically validated for ATP receptor mapping applications, with documented competition with ATP binding . This scenario is appropriate for researchers conducting competitive displacement assays, ATP-binding site characterization, or studies requiring an ATP analogue with altered base recognition properties that retains the triphosphate moiety critical for binding interactions.

ATP Depletion and Metabolic Reconstitution Assays

In cell-free systems where ATP is depleted, PRTP can serve as a functional ATP surrogate for stimulating glycolysis, as demonstrated in rat thymocyte extracts where PRTP supported glycolytic activity under >90% ATP depletion conditions . This application scenario is relevant for metabolic studies investigating the functional redundancy of nucleotide triphosphates in energy metabolism pathways or for reconstitution assays requiring ATP substitution.

tRNA Synthetase Substrate Specificity Profiling

PRTP has documented ligand activity with multiple tRNA synthetases, including leucyl-tRNA synthetase from Escherichia coli and threonyl-, lysyl-, and arginyl-tRNA synthetases from baker's yeast . Researchers investigating aminoacyl-tRNA synthetase specificity, ATP-binding site architecture, or developing novel synthetase inhibitors may utilize PRTP as a reference ATP analogue to probe substrate recognition requirements.

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